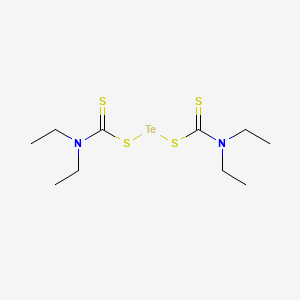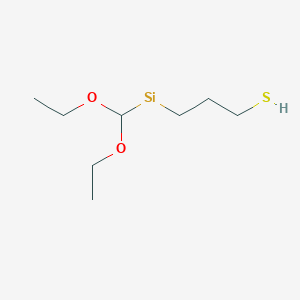
1,2-Bis(7-methyloctyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisononylnaphthalene is a chemical compound known for its use in various industrial applications. It is a type of naphthalene derivative where the naphthalene ring is substituted with isononyl groups. This compound is primarily utilized for its properties as a plasticizer and a lubricant additive, enhancing the flexibility and durability of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisononylnaphthalene is synthesized through the alkylation of naphthalene with isononyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature conditions to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of diisononylnaphthalene involves large-scale alkylation reactors where naphthalene and isononyl alcohol are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Diisononylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction: Reduction reactions can convert diisononylnaphthalene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Diisononylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Wirkmechanismus
The mechanism by which diisononylnaphthalene exerts its effects is primarily through its interaction with hydrophobic surfaces and materials. Its long alkyl chains allow it to embed within polymer matrices, enhancing flexibility and durability. In biological systems, it can interact with lipid membranes, potentially disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Dinonylnaphthalene: Similar in structure but with different alkyl chain lengths.
Diisodecylnaphthalene: Another naphthalene derivative with longer alkyl chains.
Diisooctylnaphthalene: A naphthalene derivative with shorter alkyl chains.
Uniqueness: Diisononylnaphthalene is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it particularly effective as a plasticizer and lubricant additive.
Eigenschaften
Molekularformel |
C28H44 |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1,2-bis(7-methyloctyl)naphthalene |
InChI |
InChI=1S/C28H44/c1-23(2)15-9-5-7-11-17-25-21-22-26-18-13-14-20-28(26)27(25)19-12-8-6-10-16-24(3)4/h13-14,18,20-24H,5-12,15-17,19H2,1-4H3 |
InChI-Schlüssel |
GCYNIFRTYQGRBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
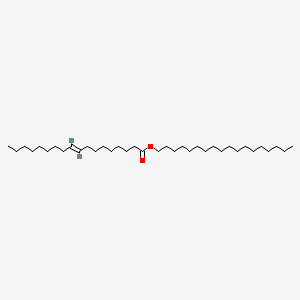
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
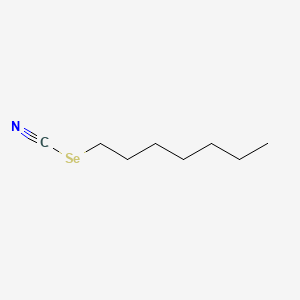
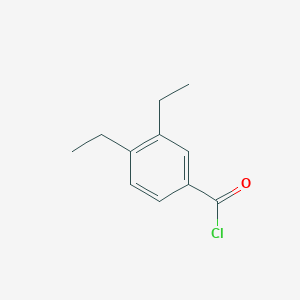
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
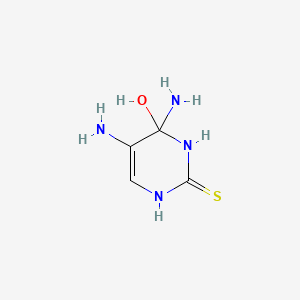
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
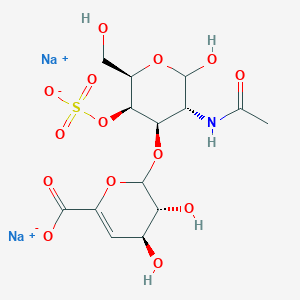
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)

